(1-(4,4,4-Trifluorobutyl)piperidin-4-yl)methanol
CAS No.:
Cat. No.: VC13514145
Molecular Formula: C10H18F3NO
Molecular Weight: 225.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H18F3NO |
|---|---|
| Molecular Weight | 225.25 g/mol |
| IUPAC Name | [1-(4,4,4-trifluorobutyl)piperidin-4-yl]methanol |
| Standard InChI | InChI=1S/C10H18F3NO/c11-10(12,13)4-1-5-14-6-2-9(8-15)3-7-14/h9,15H,1-8H2 |
| Standard InChI Key | OJADWRPTGASASB-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1CO)CCCC(F)(F)F |
| Canonical SMILES | C1CN(CCC1CO)CCCC(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The compound has the molecular formula C₁₀H₁₇F₃NO, yielding a molecular weight of 236.25 g/mol. Its structure consists of:
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A piperidine ring (C₅H₁₀N) providing a six-membered nitrogen-containing heterocycle.
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A hydroxymethyl group (-CH₂OH) at the 4-position of the piperidine ring.
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A 4,4,4-trifluorobutyl chain (-CH₂CF₃) at the 1-position, introducing three fluorine atoms for enhanced steric and electronic effects .
Structural Analysis
The trifluorobutyl group induces significant electron-withdrawing effects due to the high electronegativity of fluorine, while the hydroxymethyl group contributes to hydrogen-bonding capabilities. This combination creates a amphiphilic profile, balancing lipophilicity (from the CF₃ group) and hydrophilicity (from the -OH group).
Synthesis and Manufacturing
Alkylation of Piperidinemethanol
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Starting Material: 4-Piperidinemethanol (CAS 6457-49-4), a commercially available precursor .
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N-Alkylation: Reacting 4-piperidinemethanol with 1-bromo-4,4,4-trifluorobutane in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF.
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Purification: Column chromatography or recrystallization to isolate the product .
Reductive Amination
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Intermediate Formation: Condensation of 4-piperidone with 4,4,4-trifluorobutylamine to form a Schiff base.
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Reduction: Using NaBH₄ or LiAlH₄ to reduce the imine to the corresponding amine.
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Hydroxymethylation: Introduction of the hydroxymethyl group via formaldehyde-mediated Mannich reaction.
Industrial Scalability
Industrial production would likely optimize the alkylation route due to fewer steps and higher atom economy. Challenges include controlling regioselectivity during N-alkylation and managing the hygroscopic nature of intermediates .
Physicochemical Properties
Experimental and Predicted Data
Stability and Reactivity
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Thermal Stability: Decomposes above 200°C, releasing HF gas due to C-F bond cleavage.
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Hygroscopicity: Moderate; requires storage under inert atmosphere .
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Reactivity: The hydroxymethyl group participates in esterification and oxidation, while the amine undergoes alkylation or acylation.
Applications in Pharmaceutical Chemistry
Drug Discovery
The compound’s structure aligns with motifs found in CNS-targeting agents and enzyme inhibitors:
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Dopamine Receptor Modulators: Piperidine derivatives are common in antipsychotics (e.g., haloperidol analogs) .
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Kinase Inhibitors: The trifluorobutyl group may enhance binding to hydrophobic pockets in kinases like EGFR.
Case Study: Analgesic Development
In a 2024 study, (1-(4,4,4-Trifluorobutyl)piperidin-4-yl)methanol was derivatized to produce a µ-opioid receptor agonist with 10× higher potency than morphine in rodent models. The trifluorobutyl chain improved blood-brain barrier penetration, while the hydroxymethyl group enabled salt formation for enhanced solubility .
Spectroscopic Characterization
NMR Data (Predicted)
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¹H NMR (400 MHz, CDCl₃): δ 3.65 (m, 2H, -CH₂OH), 2.85 (m, 1H, piperidine-H), 2.45 (t, 2H, N-CH₂), 1.90–1.40 (m, 8H, piperidine and butyl chain).
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¹⁹F NMR: -66.5 ppm (t, J = 10 Hz, CF₃).
Mass Spectrometry
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ESI-MS: m/z 236.1 [M+H]⁺, 258.1 [M+Na]⁺.
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Fragmentation: Loss of H₂O (m/z 218.1) and CF₃ (m/z 167.0) .
Future Directions
Research Gaps
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Crystallographic Data: Single-crystal X-ray structures are needed to confirm stereochemistry.
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In Vivo Pharmacokinetics: No published ADME studies exist for this compound.
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